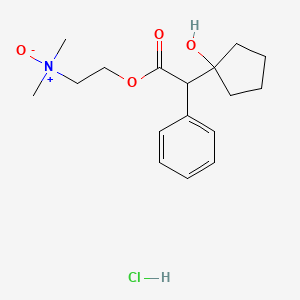
Cyclopentolate N-Oxide Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentolate N-Oxide Hydrochloride is a derivative of cyclopentolate, a muscarinic antagonist commonly used in ophthalmology. Cyclopentolate is primarily used to induce mydriasis (dilation of the pupil) and cycloplegia (paralysis of the ciliary muscle) for diagnostic purposes
Preparation Methods
The synthesis of Cyclopentolate N-Oxide Hydrochloride involves several steps. The starting material, phenylacetic acid, reacts with ketocyclopentane to form 2-(1-hydroxycyclopentyl)phenylacetic acid . This intermediate undergoes a series of reactions, including substitution and salt formation, to yield Cyclopentolate Hydrochloride . The process is designed to be simple, safe, and suitable for industrial production .
Chemical Reactions Analysis
Cyclopentolate N-Oxide Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Common reagents such as dimethylamine can be used in substitution reactions to alter the chemical structure.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Cyclopentolate N-Oxide Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Medicine: This compound is used in ophthalmology for diagnostic purposes, similar to cyclopentolate.
Mechanism of Action
Cyclopentolate N-Oxide Hydrochloride exerts its effects by blocking muscarinic receptors in the muscles of the eye . This action prevents the eye from accommodating for near vision (cycloplegia) and causes dilation of the pupil (mydriasis) . The compound targets muscarinic receptors, leading to relaxation of the sphincter of the iris and the ciliary muscles .
Comparison with Similar Compounds
Cyclopentolate N-Oxide Hydrochloride is similar to other muscarinic antagonists such as atropine and scopolamine . it has a shorter duration of action compared to atropine, making it preferable for certain diagnostic procedures . Tropicamide is another similar compound, but it has an even shorter duration of action and is less reliable for detecting latent hyperopia .
Similar Compounds
- Atropine
- Scopolamine
- Tropicamide
This compound stands out due to its balanced duration of action and effectiveness in inducing mydriasis and cycloplegia .
Properties
CAS No. |
2724726-92-3 |
|---|---|
Molecular Formula |
C17H26ClNO4 |
Molecular Weight |
343.8 g/mol |
IUPAC Name |
2-[2-(1-hydroxycyclopentyl)-2-phenylacetyl]oxy-N,N-dimethylethanamine oxide;hydrochloride |
InChI |
InChI=1S/C17H25NO4.ClH/c1-18(2,21)12-13-22-16(19)15(14-8-4-3-5-9-14)17(20)10-6-7-11-17;/h3-5,8-9,15,20H,6-7,10-13H2,1-2H3;1H |
InChI Key |
DPFRHQXQSFEXHG-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(CCOC(=O)C(C1=CC=CC=C1)C2(CCCC2)O)[O-].Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















